molecular formula C14H27N3O3Si B1582477 2-Butanone, O,O',O''-(ethenylsilylidyne)trioxime CAS No. 2224-33-1

2-Butanone, O,O',O''-(ethenylsilylidyne)trioxime

Cat. No.: B1582477
CAS No.: 2224-33-1
M. Wt: 313.47 g/mol
InChI Key: WXWYJCSIHQKADM-UHFFFAOYSA-N
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Description

2-Butanone, O,O’,O’'-(ethenylsilylidyne)trioxime is a chemical compound with the molecular formula C14H27N3O3Si and a molecular weight of 313.47 g/mol. It is also known by its IUPAC name, N-[bis[(butan-2-ylideneamino)oxy]-ethenylsilyl]oxybutan-2-imine . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Butanone, O,O’,O’'-(ethenylsilylidyne)trioxime involves multiple steps and specific reaction conditions. Here is a general outline of the synthetic route:

    Reactants: The synthesis begins with the use of various silane compounds such as trimethoxysilane, triethoxysilane, and vinyltrimethoxysilane.

    Reaction Steps:

    Conditions: The reactions typically require specific temperatures, solvents, and catalysts to proceed efficiently.

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Butanone, O,O’,O’'-(ethenylsilylidyne)trioxime undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler silane derivatives.

    Substitution: It can undergo substitution reactions where the ethenyl group is replaced by other functional groups.

    Hydrolysis: In the presence of water, it hydrolyzes rapidly to form methylethylketoxime and vinylsilanetriol.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Butanone, O,O’,O’'-(ethenylsilylidyne)trioxime has several scientific research applications :

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silane compounds.

    Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.

    Industry: It is used in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Butanone, O,O’,O’'-(ethenylsilylidyne)trioxime involves its interaction with various molecular targets . Upon hydrolysis, it releases methylethylketoxime and vinylsilanetriol, which can further react with other compounds. The vinylsilanetriol can condense to form silanols or disilanols, which are involved in various chemical pathways. These interactions are crucial for its applications in material science and organic synthesis.

Comparison with Similar Compounds

2-Butanone, O,O’,O’'-(ethenylsilylidyne)trioxime can be compared with other similar compounds such as :

    2-Butanone, O,O’,O’'-(methylsilylidyne)trioxime: This compound has a methyl group instead of an ethenyl group, leading to different reactivity and applications.

    Trimethoxysilane derivatives: These compounds have similar silane structures but differ in their functional groups, affecting their chemical behavior and uses.

The uniqueness of 2-Butanone, O,O’,O’'-(ethenylsilylidyne)trioxime lies in its ethenyl group, which provides specific reactivity and makes it suitable for specialized applications in research and industry.

Biological Activity

2-Butanone, O,O',O''-(ethenylsilylidyne)trioxime (CAS No. 2224-33-1) is a chemical compound with the molecular formula C14H27N3O3Si and a molecular weight of 313.47 g/mol. This compound is recognized for its potential biological activities, particularly in relation to its derivatives, which have been studied for various applications in biology and medicine.

Chemical Structure

The compound features an ethenyl group attached to a silane structure, which influences its reactivity and biological interactions. Its unique composition allows it to undergo various chemical reactions, including oxidation, reduction, substitution, and hydrolysis.

Synthesis

The synthesis of this compound involves several steps:

  • Reactants : Utilizes silane compounds like trimethoxysilane and vinyltrimethoxysilane.
  • Reaction Conditions : Specific temperatures, solvents, and catalysts are required for optimal yield.
  • Industrial Methods : Large-scale production methods are optimized for higher yields and purity.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. These interactions can influence:

  • Enzyme Activity : The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.
  • Cell Signaling : It modulates signaling pathways that are crucial for cellular responses.
  • Gene Expression : Alters the expression of genes involved in critical biological processes.

Antimicrobial Activity

Research has indicated potential antimicrobial properties of derivatives of this compound. In laboratory studies, these derivatives showed effectiveness against various bacterial strains, suggesting their use in developing new antimicrobial agents.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies demonstrated that at lower concentrations, it exhibited beneficial effects on cell viability and metabolic activity. However, higher concentrations were associated with cytotoxicity and adverse cellular effects.

Pharmacological Applications

Ongoing research is exploring the potential use of this compound in drug delivery systems. Its ability to interact with biomolecules positions it as a candidate for enhancing drug efficacy and targeting specific tissues.

Biochemical Analysis

Property Description
Molecular Weight313.47 g/mol
Biological ActivityAntimicrobial properties; enzyme modulation; gene expression alteration
ToxicityBeneficial at low doses; cytotoxic at high doses
ApplicationsDrug delivery systems; antimicrobial agents; biochemical research

Properties

IUPAC Name

N-[bis[(butan-2-ylideneamino)oxy]-ethenylsilyl]oxybutan-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3Si/c1-8-12(5)15-18-21(11-4,19-16-13(6)9-2)20-17-14(7)10-3/h11H,4,8-10H2,1-3,5-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWYJCSIHQKADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO[Si](C=C)(ON=C(C)CC)ON=C(C)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062278
Record name 2-Butanone, O,O',O''-(ethenylsilylidyne)trioxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Butanone, 2,2',2''-[O,O',O''-(ethenylsilylidyne)trioxime]
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

2224-33-1
Record name Vinyltris(methylethylketoxime)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2224-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanone, 2,2',2''-[O,O',O''-(ethenylsilylidyne)trioxime]
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butanone, O,O',O''-(ethenylsilylidyne)trioxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butan-2-one O,O',O''-(vinylsilylidyne)trioxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.044
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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